

Spectroscopic Characterization of 4-(2-Aminoethyl)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Aminoethyl)tetrahydropyran

Cat. No.: B112880

[Get Quote](#)

Introduction

4-(2-Aminoethyl)tetrahydropyran, also known as 2-(tetrahydropyran-4-yl)ethylamine, is a versatile bifunctional molecule incorporating a saturated tetrahydropyran ring and a primary aminoethyl side chain.^[1] This unique structural combination makes it a valuable building block in medicinal chemistry and material science, finding applications in the synthesis of novel pharmaceuticals and specialty polymers.^[2] Accurate and comprehensive spectroscopic analysis is paramount to confirm its structural integrity, purity, and to understand its chemical behavior.

This technical guide provides an in-depth analysis of the spectroscopic data for **4-(2-Aminoethyl)tetrahydropyran**, covering Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is tailored for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

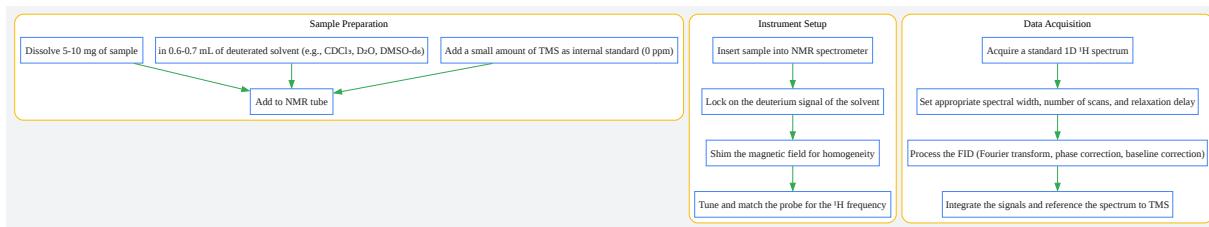
Molecular Structure and Spectroscopic Overview

The structure of **4-(2-Aminoethyl)tetrahydropyran** ($\text{C}_7\text{H}_{15}\text{NO}$, Molecular Weight: 129.20 g/mol) dictates its characteristic spectroscopic features.^{[3][4]} The tetrahydropyran ring exists predominantly in a chair conformation, leading to distinct axial and equatorial protons. The flexible ethylamine side chain contributes signals that are sensitive to the molecular environment and solvent effects.

Caption: Molecular structure of **4-(2-Aminoethyl)tetrahydropyran**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. For **4-(2-Aminoethyl)tetrahydropyran**, the spectrum can be divided into two main regions: the signals from the tetrahydropyran ring protons and those from the ethylamine side chain.[1]


Expected Chemical Shifts and Multiplicities:

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	1.5 - 2.5	Broad Singlet	2H
-CH ₂ -N	2.7 - 2.9	Triplet	2H
-CH ₂ -C(ring)	1.4 - 1.6	Quartet	2H
-CH(ring)	1.6 - 1.8	Multiplet	1H
-CH ₂ (axial, ring)	1.2 - 1.4	Multiplet	4H
-CH ₂ (equatorial, ring)	3.8 - 4.0	Multiplet	4H

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Expert Insights: The broadness of the amine (-NH₂) proton signal is due to quadrupole broadening and exchange with trace amounts of water in the NMR solvent. The protons on the tetrahydropyran ring adjacent to the oxygen atom are expected to be the most deshielded, appearing further downfield.[1] The distinction between axial and equatorial protons can often be resolved at higher magnetic field strengths, with axial protons typically appearing at a slightly lower chemical shift than their equatorial counterparts.

Experimental Protocol for ¹H NMR Data Acquisition

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring ^1H NMR data.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the symmetry of the tetrahydropyran ring, some signals may be equivalent.

Expected Chemical Shifts:

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH ₂ -N	40 - 45
-CH ₂ -C(ring)	35 - 40
-CH(ring)	30 - 35
-CH ₂ (ring)	25 - 30
-CH ₂ -O(ring)	65 - 70

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Expert Insights: The carbon atoms adjacent to the electronegative oxygen and nitrogen atoms will be the most deshielded and appear at the highest chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the carbons of the tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300 - 3500 (broad)	N-H stretch	Primary Amine
2850 - 3000	C-H stretch	Alkane
1590 - 1650	N-H bend	Primary Amine
1050 - 1150	C-O stretch	Ether

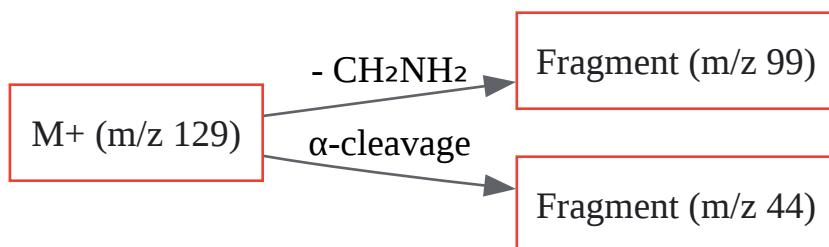
Note: A product from Thermo Scientific is noted to have an "Authentic" Infrared Spectrum, confirming that reference data exists.[\[5\]](#)

Expert Insights: The broadness of the N-H stretching band is a characteristic feature of primary amines and is due to hydrogen bonding. The C-O stretch of the ether in the tetrahydropyran ring is typically a strong and prominent peak. The absence of a carbonyl peak (around 1700 cm^{-1}) is a key indicator of the purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For **4-(2-Aminoethyl)tetrahydropyran**, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

Expected Fragmentation Pattern (ESI-MS):


A prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ is expected at an m/z of 130.2.[\[1\]](#)

Expected Fragmentation Pattern (EI-MS):

m/z	Fragment
129	$[\text{M}]^+$ (Molecular Ion)
112	$[\text{M} - \text{NH}_3]^+$
99	$[\text{M} - \text{CH}_2\text{NH}_2]^+$
85	[Tetrahydropyran ring fragment] $^+$
44	$[\text{CH}_2\text{CH}_2\text{NH}_2]^+$

Expert Insights: The fragmentation of the molecular ion is driven by the cleavage of bonds adjacent to the heteroatoms (oxygen and nitrogen). The loss of the amino group or cleavage of the ethyl side chain are common fragmentation pathways. The tetrahydropyran ring can also undergo characteristic ring-opening fragmentation.

Diagram of a Key Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: A simplified representation of two potential fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **4-(2-Aminoethyl)tetrahydropyran**. The combination of ^1H NMR, ^{13}C NMR, IR, and MS allows for unambiguous confirmation of its structure and assessment of its purity. As a Senior Application Scientist, I recommend utilizing a multi-technique approach for the thorough analysis of such valuable synthetic building blocks to ensure the reliability and reproducibility of downstream applications in research and development.

References

- Tetrahydropyran - NIST WebBook. (n.d.).
- 2h-pyran-4-ethanamine, tetrahydro-4-methyl- (C8H17NO) - PubChem. (n.d.).
- 2-(3-{{3-(Tetrahydro-2H-pyran-4-ylamino)-3-oxetanyl}methyl}-1,2-oxazol-5-yl)ethanol - mzCloud. (n.d.).
- 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem. (n.d.).
- 2-Vinyl-tetrahydropyran - Optional[^{13}C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 | AMERICAN ELEMENTS ®. (n.d.).
- 2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198 - PubChem. (n.d.).
- 2-Methoxytetrahydropyran | C6H12O2 | CID 23057 - PubChem. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [chemimpex.com](https://www.chemimpex.com) [chemimpex.com]
- 3. [chemscene.com](https://www.chemscene.com) [chemscene.com]
- 4. 4-(2-aminoethyl)tetrahydropyran AldrichCPR | Sigma-Aldrich [\[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- 5. 4-(2-Aminoethyl)tetrahydropyran, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Acros | Fisher Scientific [\[fishersci.pt\]](https://www.fishersci.pt)
- To cite this document: BenchChem. [Spectroscopic Characterization of 4-(2-Aminoethyl)tetrahydropyran: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112880#spectroscopic-data-for-4-2-aminoethyl-tetrahydropyran-nmr-ir-ms\]](https://www.benchchem.com/product/b112880#spectroscopic-data-for-4-2-aminoethyl-tetrahydropyran-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com